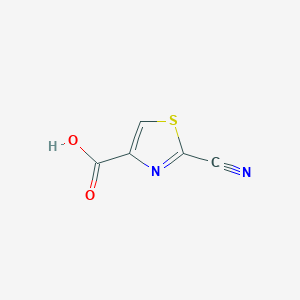

2-Cyanothiazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDDKWORZYQKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-90-0 | |

| Record name | 2-Cyano-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 Cyanothiazole 4 Carboxylic Acid

De Novo Synthesis Strategies for the 2-Cyanothiazole (B74202) Core

De novo synthesis provides a direct route to the thiazole (B1198619) ring system, building it from acyclic precursors. These methods are highly valued for their flexibility in introducing a wide array of substituents.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms of the starting materials. nih.govnih.gov The Hantzsch thiazole synthesis is a classic and widely utilized MCR for constructing the thiazole ring. mdpi.comrsc.orgresearchgate.netyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov

For the synthesis of derivatives of 2-cyanothiazole-4-carboxylic acid, a variation of the Hantzsch synthesis can be employed. The key starting materials would be a derivative of ethyl bromopyruvate and a cyanothioamide. The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The ester group at the 4-position can then be hydrolyzed to the carboxylic acid.

A notable development in this area is the use of catalyst-free conditions or environmentally benign catalysts like silica-supported tungstosilisic acid to promote the reaction, often with high yields. mdpi.com Furthermore, some MCRs can assemble thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur under transition-metal-free conditions, offering a streamlined approach to substituted thiazoles. acs.org

Table 1: Examples of Multi-component Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| α-Haloketone | Thioamide | - | Often heat or base | 2,4-Disubstituted Thiazole |

| Aldehyde | Amine | Elemental Sulfur | Transition-metal-free | Polysubstituted Thiazole acs.org |

| α-Chloroglycinates | Thiobenzamides | - | Catalyst-free | 2,4-Disubstituted-5-acylamino-1,3-thiazoles researchgate.net |

This strategy involves the formation of the thiazole ring by creating new bonds to a pre-existing fragment containing one or more of the necessary heteroatoms. One such approach involves the reaction of α-aminonitriles with reagents containing an X-C-S fragment (where X is a leaving group). researchgate.net

Another method involves the cyclization of N-substituted α-amino acids. nih.gov A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported starting from readily available N-substituted α-amino acids. This reaction proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ sulfoxide (B87167) deoxygenation to afford the target thiazoles in excellent yields. nih.gov This method is notable as thionyl chloride serves multiple roles as an activating agent, a source of the sulfur atom, and a facilitator of the deoxygenation step. nih.gov

Functional Group Interconversions on Precursor Thiazoles or Thiazolidines

An alternative to de novo synthesis is the modification of an existing thiazole or a related heterocyclic precursor like thiazolidine (B150603). This approach can be advantageous when the precursor is readily available.

A common strategy to introduce a cyano group at the 2-position of a thiazole ring is through the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnumberanalytics.comnih.gov This well-established reaction allows for the conversion of a primary aromatic amine into a variety of functional groups, including the cyano group. wikipedia.orgmasterorganicchemistry.com

The process begins with the diazotization of a 2-aminothiazole (B372263) derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a cyano group, yielding the desired 2-cyanothiazole. wikipedia.orgmasterorganicchemistry.comnih.gov The Sandmeyer reaction is a powerful tool for introducing the cyano functionality, which is a key feature of this compound. wikipedia.org

Alternatively, a halogenated thiazole, such as a 2-bromothiazole, can be converted to a 2-cyanothiazole through a nucleophilic aromatic substitution reaction with a cyanide salt, often catalyzed by a transition metal complex.

Table 2: Key Steps in the Sandmeyer Reaction for Cyanothiazole Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | 2-Aminothiazole, NaNO₂, Strong Acid (e.g., HCl) | Thiazole-2-diazonium salt |

| 2. Cyanation | Copper(I) cyanide (CuCN) | 2-Cyanothiazole |

Thiazolidines, the saturated analogues of thiazoles, can serve as precursors to thiazoles through oxidation and aromatization reactions. capes.gov.brresearchgate.net 2-Aminothiazoline-4-carboxylic acid, an intermediate in the industrial synthesis of L-cysteine, is a relevant starting point. wikipedia.org This compound exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid. wikipedia.org

The oxidation of the thiazolidine ring to the aromatic thiazole can be achieved using various oxidizing agents. researchgate.netijper.org Manganese dioxide (MnO₂) is a commonly used reagent for this transformation. researchgate.net The oxidation process involves the removal of two electrons and two protons from the thiazolidine ring, leading to the formation of the more stable aromatic thiazole system. researchgate.net Other oxidizing agents that have been employed include potassium permanganate (B83412) under phase-transfer conditions and bromotrichloromethane (B165885) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ijper.orgresearchgate.net

The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or undesired side reactions. This method provides a pathway to 2-aminothiazole-4-carboxylic acid, which can then be converted to the target this compound via the Sandmeyer reaction as described previously.

Asymmetric Synthesis and Stereocontrol in Analogue Preparation

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest for various applications, particularly in medicinal chemistry. Stereocontrol during the synthesis of such analogues is a critical aspect.

Asymmetric synthesis of thiazole-containing compounds can be achieved through several strategies. One approach is the use of chiral starting materials. For instance, chiral α-amino acids can be utilized as precursors to construct chiral thiazolidine or thiazole derivatives. rsc.org

Another strategy involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the ring-forming or functionalization steps. For example, in the Hantzsch thiazole synthesis, the stereochemical outcome can be influenced by factors that control the rate of epimerization during the dehydration of the thiazoline (B8809763) intermediate. nih.gov

Furthermore, stereoelectronic effects of substituents on the thiazole ring can be used to control the conformation of molecules, which is particularly relevant in the design of peptidomimetics and other bioactive compounds. acs.org The development of asymmetric oxidative cyclizations of dienoates has also provided a direct route to chiral tetrahydrofurans, a motif that can be incorporated into more complex thiazole-containing molecules. acs.org

Flow Chemistry and Continuous Processing in this compound Synthesis

The application of flow chemistry and continuous processing technologies to the synthesis of complex heterocyclic molecules like this compound represents a significant advancement over traditional batch methods. This approach offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. The principles of continuous flow synthesis involve pumping reagents through a network of tubes and reactors, where mixing and reaction occur under precisely controlled conditions. This methodology is particularly well-suited for the synthesis of heterocycles, which often involves hazardous reagents or exothermic reactions.

The synthesis of the this compound core can be envisioned through several routes that are amenable to continuous flow processing. A common and adaptable method for forming the thiazole ring is the Hantzsch thiazole synthesis. In a potential flow process, a stream containing an α-haloketone precursor to the 4-carboxylic acid moiety could be mixed with a stream containing a thioamide, such as thiourea (B124793), to form the 2-aminothiazole-4-carboxylic acid intermediate. This reaction, which can be performed under acidic conditions, often proceeds rapidly, making it ideal for a flow reactor setup where short residence times are desirable. rsc.org Subsequent functionalization to introduce the cyano group at the 2-position could then be carried out in a second flow module.

Alternatively, a more convergent approach could involve the reaction of a precursor already containing the cyano group. For instance, the synthesis of 2-cyanothiazole derivatives has been reported from cyanogen (B1215507) gas and a dithiane precursor in a batch process. rsc.org Adapting such a reaction to a continuous flow system would be highly advantageous due to the hazardous nature of cyanogen gas. A tube-in-tube reactor, for example, could allow for the safe introduction and reaction of gaseous reagents with a liquid stream under high pressure, minimizing the risks associated with handling toxic gases in large quantities. rsc.org

A hypothetical multi-step continuous flow synthesis of this compound could be designed as follows:

Hantzsch Thiazole Synthesis in Flow: A solution of a suitable α-halo-γ-ketoester is fed into the flow system via a pump and mixed at a T-junction with a solution of thiourea in a suitable solvent like ethanol. This mixture then passes through a heated coil reactor to facilitate the cyclization and formation of a 2-aminothiazole-4-carboxylate ester. The use of a flow reactor allows for rapid heating and precise temperature control, which can significantly reduce reaction times and improve yields compared to batch processing. thieme-connect.com

In-line Purification: The output from the first reactor, containing the 2-aminothiazole intermediate, could be passed through a scavenger resin column to remove any unreacted reagents or by-products. This in-line purification step is a key advantage of flow chemistry, as it can eliminate the need for traditional work-up procedures. uc.pt

Diazotization and Cyanation in Flow: The purified stream containing the 2-aminothiazole derivative is then mixed with a stream of a diazotizing agent, such as sodium nitrite under acidic conditions, in a cooled microreactor to form the diazonium salt. This highly reactive intermediate is immediately mixed with a solution of a cyanide source, such as copper(I) cyanide (Sandmeyer reaction), in a subsequent reactor to introduce the cyano group at the 2-position. Performing this hazardous reaction sequence in a continuous flow setup significantly enhances safety by minimizing the accumulation of the unstable diazonium salt at any given time. researchgate.net

Hydrolysis and Product Collection: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This can be achieved by introducing a stream of an aqueous base, followed by acidification in a final reactor module. The product stream is then collected, and the final product can be isolated via precipitation or extraction.

The following table provides hypothetical, yet realistic, parameters for a continuous flow synthesis of this compound, based on data from similar flow chemistry syntheses of heterocyclic compounds. thieme-connect.comfrontiersin.org

| Parameter | Step 1: Hantzsch Synthesis | Step 2: Diazotization/Cyanation | Step 3: Hydrolysis |

| Reactor Type | Heated Coil Reactor | Cooled Microreactor | Packed-Bed Reactor |

| Temperature | 80-120 °C | 0-10 °C | 60-80 °C |

| Residence Time | 5-15 minutes | 1-5 minutes | 10-20 minutes |

| Pressure | 5-10 bar | 2-5 bar | 2-5 bar |

| Solvent | Ethanol/Water | Acetonitrile/Water | Water/Methanol |

| Catalyst/Reagent | Acid catalyst | NaNO₂/HCl, CuCN | NaOH, HCl |

| Hypothetical Yield | 85-95% | 70-85% | >95% |

| Throughput | 10-50 g/hour | 10-50 g/hour | 10-50 g/hour |

The implementation of continuous flow processing for the synthesis of this compound offers a pathway to a safer, more efficient, and scalable manufacturing process. The modular nature of flow systems also allows for rapid optimization of reaction conditions and the potential for automated synthesis, which are significant advantages in both academic research and industrial production. uc.pt

Chemical Reactivity, Functionalization, and Derivative Chemistry of 2 Cyanothiazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the thiazole (B1198619) ring is a primary site for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are common derivatives in medicinal chemistry and materials science. researchgate.net

Esterification: The formation of esters from 2-Cyanothiazole-4-carboxylic acid can be achieved through several standard methods. One common approach involves reaction with an alcohol in the presence of a coupling agent, such as a carbodiimide, and a nucleophilic catalyst. This method is mild and avoids the harsh acidic conditions that could potentially hydrolyze the nitrile group. orgsyn.org

Amidation: Similar to esterification, amidation is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. The use of peptide coupling agents is prevalent for this transformation, ensuring high yields and minimizing side reactions. mdpi.com Direct thermal amidation, which involves heating the carboxylic acid with an amine, is also possible, with the removal of water driving the reaction forward. mdpi.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Catalyst/Additive | General Conditions |

|---|---|---|---|---|

| Esterification | Carbodiimides | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | Room temperature, anhydrous solvent | ||

| Amidation | Coupling Agents | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Room temperature, anhydrous solvent (e.g., DMF) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Diisopropylethylamine (DIPEA) | Room temperature, anhydrous solvent | ||

| Organophosphorus | Diphenylphosphoryl azide (B81097) (DPPA) | Triethylamine (TEA) | 0°C to room temperature, anhydrous solvent |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, from heteroaromatic rings can be a challenging transformation. The stability of the thiazole ring system means that harsh conditions are often required. masterorganicchemistry.com The reaction typically proceeds more readily if the resulting carbanion at the C4 position is stabilized. While the parent 2-cyanothiazole (B74202) would be the product, achieving this transformation often requires high temperatures and is sometimes facilitated by metal catalysts, such as copper or silver salts, in a protic or aprotic solvent. organic-chemistry.org Kinetic studies on similar 2-aminothiazole-5-carboxylic acids have shown that the mechanism can vary depending on the proton activity of the medium. rsc.org

Transformations and Derivatizations of the Nitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be converted into other important chemical moieties, including amides, carboxylic acids, and nitrogen-rich heterocyclic rings like tetrazoles.

The hydrolysis of the nitrile group offers a pathway to either the corresponding amide or a dicarboxylic acid derivative. The outcome is highly dependent on the reaction conditions, particularly the pH and temperature. stackexchange.com

Partial Hydrolysis to Amide: The nitrile can be selectively hydrolyzed to the primary amide (2-carbamoylthiazole-4-carboxylic acid). This is often achieved under carefully controlled basic conditions, for instance, using hydrogen peroxide in an alkaline solution or by using milder acidic conditions. commonorganicchemistry.comchemistrysteps.com The reaction must be monitored carefully, as the amide can be further hydrolyzed to the carboxylic acid. commonorganicchemistry.com

Complete Hydrolysis to Carboxylic Acid: Under more vigorous acidic or basic conditions, the nitrile group undergoes complete hydrolysis to a carboxylic acid. libretexts.orgchemistrysteps.com This reaction, when applied to this compound, would yield thiazole-2,4-dicarboxylic acid. The process involves the initial formation of the amide as an intermediate, which is then hydrolyzed in a second step. chemistrysteps.comresearchgate.net

Table 2: Conditions for Nitrile Hydrolysis

| Product | Conditions | Reagents | Notes |

|---|---|---|---|

| Amide | Mild Basic | H₂O₂, NaOH (aq. EtOH) | Careful monitoring is required to prevent over-hydrolysis. commonorganicchemistry.com |

| Mild Acidic | TFA-H₂SO₄ mixture | Allows for indirect hydration of the nitrile. stackexchange.comchemistrysteps.com | |

| Carboxylic Acid | Strong Acidic | HCl (aq) or H₂SO₄ (aq), Heat | Drives the reaction to completion, hydrolyzing the intermediate amide. libretexts.orggoogle.com |

| Strong Basic | NaOH (aq), Heat | Forms the carboxylate salt, which is then protonated in an acidic workup. libretexts.orgchemistrysteps.com |

Nucleophilic Additions and Cycloaddition Reactions (e.g., to form tetrazoles or triazoles)

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack and can participate in cycloaddition reactions.

Tetrazole Formation: A significant reaction of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition with an azide source, typically sodium azide. nih.gov Tetrazoles are considered bioisosteres of carboxylic acids in medicinal chemistry. nih.gov The reaction is often sluggish and requires high temperatures or the use of catalysts to proceed efficiently. nih.gov Lewis acids such as zinc chloride (ZnCl₂) or various transition metal complexes (e.g., copper, cobalt) can activate the nitrile group, accelerating the cycloaddition. nih.govorganic-chemistry.orgresearchgate.net

Triazole Formation: While the formation of tetrazoles from nitriles is common, the synthesis of triazoles typically involves different starting materials, such as alkynes and azides (in the Huisgen cycloaddition). However, specific pathways exist for incorporating a nitrile into a triazole ring, though they are generally less direct than tetrazole formation.

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System

The thiazole ring in this compound is considered electron-deficient. This is due to the inherent electronegativity of the nitrogen and sulfur heteroatoms, compounded by the strong electron-withdrawing effects of both the C2-cyano and C4-carboxylic acid substituents. This electronic nature dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The presence of two powerful deactivating groups makes such reactions on the C5 position, the only available carbon, extremely difficult to achieve under standard conditions. The lone pair on the ring nitrogen is the most likely site of interaction with electrophiles, leading to ring deactivation.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) on a heterocyclic ring typically requires a good leaving group (like a halogen) at an activated position. In the parent this compound, there are no such leaving groups. Therefore, direct nucleophilic substitution on the ring is not a feasible pathway without prior functionalization. However, the electron-deficient nature of the ring suggests that if a derivative, such as 5-halo-2-cyanothiazole-4-carboxylic acid, were synthesized, the halide at the C5 position would be activated towards displacement by nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

The functionalization of the thiazole ring of this compound and its derivatives through metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the thiazole core, enabling the introduction of a wide array of substituents. The primary focus of such reactions is often on the C5 position, which is susceptible to direct C-H activation, or on positions that have been pre-functionalized with a halide, typically bromine or chlorine.

Palladium-catalyzed reactions are the most prominent in this context, with Suzuki-Miyaura, Heck, and Stille couplings being the most frequently employed methods. These transformations offer a versatile toolkit for chemists to modify the electronic and steric properties of the thiazole scaffold.

A significant advancement in this area is the direct C5-arylation of azole-4-carboxylates via a palladium-catalyzed double C-H bond cleavage. nih.gov This approach provides a direct route to 5-arylsubstituted azole-4-carboxylic acid derivatives, avoiding the need for pre-functionalization of the C5 position. The reaction typically employs a palladium(II) catalyst and an oxidant to facilitate the C-H activation and subsequent coupling with an aryl partner. While this has been demonstrated on a range of azole-4-carboxylates, the principle is directly applicable to the this compound framework.

In cases where direct C-H functionalization is not feasible or desired, the strategy of pre-functionalizing the thiazole ring with a halogen atom is a robust alternative. For instance, the synthesis of ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate provides a key intermediate for subsequent cross-coupling reactions. nih.gov The bromine atom at the C5 position can then be readily substituted using various palladium-catalyzed methods.

The Suzuki-Miyaura coupling, which involves the reaction of a halo-thiazole with a boronic acid or its ester, is a widely used method due to the commercial availability and stability of the boronic acid reagents. nih.gov This reaction generally proceeds with a palladium catalyst and a base. For example, the coupling of ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids under microwave irradiation in the presence of a palladium complex has been shown to be highly efficient, a methodology that can be extrapolated to halogenated 2-cyanothiazole-4-carboxylates. researchgate.net

The Heck reaction offers another avenue for the functionalization of the thiazole ring, enabling the formation of carbon-carbon bonds between a halo-thiazole and an alkene. researchgate.netresearchgate.net This reaction, catalyzed by palladium complexes, typically yields substituted alkenes. The reaction of 2-iodo-p-carborane with various styrene (B11656) derivatives, for instance, proceeds in high yield to the corresponding trans-stilbene (B89595) derivatives, showcasing the utility of the Heck reaction for vinylation. nih.gov

The Stille coupling utilizes organotin reagents as the coupling partners for halo-thiazoles. tdl.org While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. nih.gov

The following tables summarize representative examples of metal-catalyzed cross-coupling reactions on thiazole and related heterocyclic systems, illustrating the scope and conditions for these transformations. While not all examples start directly with this compound, they provide a strong indication of the expected reactivity and the conditions that would be applicable for its functionalization.

Table 1: Palladium-Catalyzed Direct C5-Arylation of Azole-4-Carboxylates nih.gov

| Entry | Azole Substrate | Aryl Coupling Partner | Catalyst | Oxidant | Base | Solvent | Yield (%) |

| 1 | Ethyl Oxazole-4-carboxylate | Benzene | Pd(OAc)₂ | Ac-Gly-OH, K₂S₂O₈ | - | TFA | 85 |

| 2 | Ethyl Thiazole-4-carboxylate | Benzene | Pd(OAc)₂ | Ac-Gly-OH, K₂S₂O₈ | - | TFA | 78 |

| 3 | Ethyl Oxazole-4-carboxylate | Toluene | Pd(OAc)₂ | Ac-Gly-OH, K₂S₂O₈ | - | TFA | 82 |

| 4 | Ethyl Thiazole-4-carboxylate | Anisole | Pd(OAc)₂ | Ac-Gly-OH, K₂S₂O₈ | - | TFA | 75 |

Table 2: Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Entry | Halogenated Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 1 | Ethyl 5-bromobenzofuran-2-carboxylate researchgate.net | Phenylboronic acid | Pd-complex | Cs₂CO₃ | Toluene | Microwave, 150 °C | 97 |

| 2 | Ethyl 5-bromobenzofuran-2-carboxylate researchgate.net | 4-Methoxyphenylboronic acid | Pd-complex | Cs₂CO₃ | Toluene | Microwave, 150 °C | 93 |

| 3 | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate nih.gov | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C | 95 |

| 4 | 6-Chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline researchgate.net | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C | 35 (mono-), 25 (di-), 15 (tri-substituted) |

Table 3: Heck Reaction of Halogenated Compounds with Alkenes

| Entry | Halogenated Substrate | Alkene | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 1 | 2-Iodo-p-carborane nih.gov | Styrene | Herrmann's catalyst | Ag₃PO₄ | DMF | - | High |

| 2 | 2-Iodo-p-carborane nih.gov | 4-Chlorostyrene | Herrmann's catalyst | Ag₃PO₄ | DMF | - | High |

| 3 | Nitroarenes researchgate.net | Styrene | Pd(OAc)₂/BrettPhos | CsF | Cyclohexane | 130 °C | - |

These examples underscore the versatility of metal-catalyzed cross-coupling reactions in the functionalization of the thiazole ring system. The choice of reaction depends on the desired substituent and the available starting materials. Direct C-H activation at the C5 position offers an atom-economical route, while the coupling of pre-halogenated derivatives provides a more traditional and often highly efficient alternative. The carboxylic acid and cyano groups on the target molecule, this compound, are generally expected to be tolerated under many of these reaction conditions, although optimization for specific substrates is often necessary.

Advanced Spectroscopic Characterization and Computational Modeling of 2 Cyanothiazole 4 Carboxylic Acid

Elucidation of Molecular Structure through Advanced Spectroscopic Methods

A suite of sophisticated spectroscopic methods has been employed to define the molecular framework of 2-cyanothiazole-4-carboxylic acid, confirming its elemental composition and the specific arrangement of its atoms.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Positional Assignments and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise placement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum, the acidic proton of the carboxylic acid group is characteristically found in the highly deshielded region of 10–12 ppm, often appearing as a broad singlet due to hydrogen bonding. libretexts.org Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum shows the carbonyl carbon of the carboxylic acid to be significantly deshielded, appearing in the 160-180 ppm range. libretexts.org This is a result of the strong electron-withdrawing effect of the attached oxygen atoms.

While specific spectral data for this compound is not widely published, related thiazole (B1198619) derivatives have been extensively studied, confirming the structural assignments of synthesized compounds. researchgate.net

Vibrational (FTIR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy methods are critical for identifying the functional groups present in a molecule and understanding its electronic transitions.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

The presence of the key functional groups in this compound is confirmed by characteristic absorption bands in its FTIR and Raman spectra.

Carboxylic Acid Group: The O-H stretch of the carboxylic acid is observed as a very broad band spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.orgorgchemboulder.com The C=O (carbonyl) stretching vibration appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-O stretch is found in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Cyano Group: The C≡N (cyano) triple bond stretch is distinct and appears in the region of 2250 cm⁻¹. libretexts.org The exact position of this band can be sensitive to the electronic environment. researchgate.net

Thiazole Ring: The vibrational modes of the thiazole ring itself contribute to the fingerprint region of the spectrum. In related aminothiazole compounds, bands around 1519 cm⁻¹ are attributed to C=C and C=N stretching and C-H in-plane bending. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 (very broad) | libretexts.orgorgchemboulder.com |

| Carboxylic Acid | C=O Stretch | 1760-1690 (strong) | orgchemboulder.com |

| Carboxylic Acid | C-O Stretch | 1320-1210 | orgchemboulder.com |

| Cyano Group | C≡N Stretch | ~2250 | libretexts.org |

| Thiazole Ring | C=C and C=N Stretch | ~1519 | researchgate.net |

Electronic (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule.

Carboxylic acids without additional conjugated systems typically show an absorption maximum (λmax) around 210 nm, which is often not practically useful. libretexts.org

However, the presence of the thiazole ring and the cyano group, which are part of a conjugated system, would be expected to shift the absorption to longer wavelengths. Carbonyl groups (C=O) can exhibit weak absorptions around 270-300 nm due to n→π* transitions. masterorganicchemistry.com When a carbonyl group is in conjugation with other π systems, the λmax of the π→π* transition moves to a longer wavelength. masterorganicchemistry.com Studies on various organic acids have shown absorbances in the UV region, with aromatic carboxylic acids displaying more complex spectra due to their extended conjugation. copernicus.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and formula of a compound and for deducing its structure through analysis of its fragmentation patterns. For this compound (C₅H₂N₂O₂S), the expected exact mass is approximately 153.98 g/mol .

In mass spectrometry, short-chain carboxylic acids often show characteristic fragmentation patterns, including the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org The specific fragmentation of this compound would involve cleavage adjacent to the carbonyl group and fragmentation of the thiazole ring, providing definitive structural information. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of synthesized thiazole derivatives. researchgate.net

Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the molecular and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

DFT calculations are widely used to predict the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energies. biointerfaceresearch.com For molecules like this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately calculate bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations help in understanding the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

Investigation of Conformational Preferences and Tautomeric Forms

Computational modeling is also instrumental in exploring the different spatial arrangements (conformations) and potential alternative structures (tautomers) of a molecule.

Conformational Preferences:

For this compound, rotation around the single bond connecting the carboxylic acid group to the thiazole ring can lead to different conformers. DFT studies on the related thiazole-5-carboxylic acid revealed the existence of multiple stable conformers depending on the orientation of the carboxylic group. dergipark.org.tr Similar studies on this compound would identify the most energetically favorable conformation, which is crucial for understanding its interactions and reactivity.

Tautomeric Forms:

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides a powerful lens for predicting the spectroscopic properties and reaction pathways of novel compounds like this compound. Through methods such as Density Functional Theory (DFT), researchers can model molecular structures and forecast their spectroscopic signatures, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical calculations are invaluable for interpreting experimental data and understanding the electronic and structural characteristics of the molecule.

For instance, in studies of structurally related thiazole derivatives, such as 2-(2-hydrazinyl)thiazoles, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been effectively employed to determine various structural and chemical parameters. kbhgroup.in This level of theory has proven to be precise in envisioning optical, spectral, and charge density properties of similar molecules. kbhgroup.in The optimized geometry, bond lengths, and bond angles can be calculated to provide a detailed understanding of the molecule's structural entities. kbhgroup.in

The prediction of spectroscopic parameters typically involves the following:

Vibrational Frequencies: Theoretical vibrational analysis can predict the characteristic infrared and Raman bands. For example, in a related compound, chromone-3-carboxylic acid, DFT/B3LYP with a 6-311++G(d,p) basis set was used to calculate vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in the definitive assignment of vibrational modes.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations can be performed for the molecule in both the gas phase and in various solvents to understand the effect of the chemical environment on the spectral properties. nih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) is utilized to calculate the electronic absorption spectra (UV-Vis), providing information on absorption energies, oscillator strengths, and electronic transitions. kbhgroup.in For similar thiazole derivatives, TD-DFT calculations have been performed in different solvents to correlate theoretical predictions with experimental observations. kbhgroup.in

The following table illustrates the kind of data that can be generated for this compound based on computational methods applied to analogous compounds.

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) | Significance |

| C=O Vibrational Frequency | DFT/B3LYP/6-311++G(d,p) | ~1720 cm⁻¹ | Identification of the carboxylic acid functional group. |

| C≡N Vibrational Frequency | DFT/B3LYP/6-311++G(d,p) | ~2230 cm⁻¹ | Identification of the cyano functional group. |

| Carboxyl Proton (¹H NMR) | GIAO/B3LYP/6-311++G(d,p) | ~12-13 ppm | Characteristic downfield shift due to the acidic proton. |

| Thiazole Proton (¹H NMR) | GIAO/B3LYP/6-311++G(d,p) | ~8.0-8.5 ppm | Chemical shift of the proton on the thiazole ring. |

| λmax (UV-Vis) | TD-DFT/B3LYP/6-311++G(d,p) | ~280-300 nm | Prediction of electronic transitions within the molecule. |

Furthermore, computational modeling can elucidate potential reaction pathways. For example, studies on other heterocyclic systems have explored reaction mechanisms, such as π-addition, σ-insertion, and ring-opening reactions. researchgate.net For this compound, theoretical calculations could map the energy landscape for reactions like decarboxylation, esterification, or amide formation, identifying transition states and activation energies. This predictive capability is crucial for understanding the compound's reactivity and stability, guiding synthetic strategies and predicting potential degradation pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in drug discovery and materials science for predicting the activity and properties of new molecules, thereby prioritizing synthetic efforts.

While specific QSAR/QSPR studies on analogues of this compound are not extensively documented, research on other thiazole and benzothiazole (B30560) derivatives provides a framework for how such models could be developed. nih.govnih.govresearchgate.net

The development of a QSAR/QSPR model for analogues of this compound would typically involve the following steps:

Data Set Compilation: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) or a physicochemical property (e.g., solubility, lipophilicity) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, LogP (lipophilicity).

3D Descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis), electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.govresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds not used in model generation. mdpi.com

For instance, a 2D-QSAR study on thiazole derivatives as SDHI inhibitors utilized descriptors like J, Log P, NRB (Number of Rotatable Bonds), and MD (Molar Dissimilarity) to build MLR and PLS models with good predictive ability (R² up to 0.80, Q² up to 0.64). A 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors found that electrostatic fields were highly correlated with activity, and the resulting CoMSIA model showed strong statistical significance (r² = 0.851, q² = 0.740). nih.gov

The following interactive table illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of this compound analogues and their potential influence on activity or properties.

| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. A smaller gap can indicate higher reactivity. |

| Electronic | Dipole Moment | Influences solubility and interactions with polar biological targets. |

| Steric | Molecular Volume | Can affect how well a molecule fits into a binding site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Physicochemical | LogP | A measure of lipophilicity, which is crucial for membrane permeability and reaching biological targets. |

The insights gained from such QSAR/QSPR models would be invaluable for the rational design of new this compound analogues with optimized biological activity or desired physicochemical properties. The contour maps generated from 3D-QSAR studies can visually guide chemists in identifying which regions of the molecule are sensitive to steric, electronic, or hydrophobic modifications.

Interactions with Biological Systems and Mechanistic Biochemical Studies

Investigation of Molecular Recognition and Binding Modes with Biomacromolecules

The structural features of 2-cyanothiazole-4-carboxylic acid, namely the heterocyclic thiazole (B1198619) ring, the carboxylic acid group, and the cyano group, dictate its potential for molecular recognition and binding. The thiazole ring can participate in various non-covalent interactions, while the carboxylate is a key hydrogen bond acceptor and can engage in ionic interactions.

While direct inhibitory studies on this compound are not extensively documented in publicly available research, the thiazole-4-carboxylic acid scaffold is a key component in several reported enzyme inhibitors. The carboxylic acid at the 4-position often serves as a crucial anchor, binding to positively charged or polar residues in enzyme active sites, while the substituent at the 2-position modulates potency and selectivity.

For instance, derivatives of 2-aminothiazole-4-carboxylic acid have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Crystallographic analyses have shown that the carboxylate group of these inhibitors coordinates with the zinc ions in the MBL active site, mimicking the binding of hydrolyzed carbapenem (B1253116) antibiotics.

Similarly, derivatives of 2-(substituted phenyl)thiazolidine-4-carboxylic acid have been synthesized and evaluated as tyrosinase inhibitors. nih.gov In these compounds, the thiazolidine-4-carboxylic acid portion is designed to mimic tyrosine, the natural substrate of the enzyme, allowing the inhibitor to compete for binding at the active site. nih.gov One of the most potent compounds identified, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), was found to be a competitive inhibitor of mushroom tyrosinase. nih.gov

The thiazole carboxamide scaffold has also been explored for the inhibition of cyclooxygenase (COX) enzymes. acs.org Certain derivatives have shown potent activity against both COX-1 and COX-2 isozymes. acs.org

| Enzyme Target | Inhibitor Scaffold/Derivative | Key Findings | Reference |

|---|---|---|---|

| Metallo-β-lactamases (MBLs) | 2-Aminothiazole-4-carboxylic acids | Act as broad-spectrum inhibitors by mimicking carbapenem hydrolysate binding. The carboxylate group is crucial for interacting with active site zinc ions. | nih.gov |

| Tyrosinase | (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Acts as a competitive inhibitor, with a reported inhibition of 66.47% at 20 µM on L-DOPA oxidase activity. | nih.gov |

| Cyclooxygenase (COX) | 2-(3-Methoxyphenyl)-4-methyl-N-(4-nitrophenyl)thiazole-5-carboxamide (2b) | Showed potent inhibition of COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM). | acs.org |

The thiazole ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets and its presence in numerous FDA-approved drugs. nih.gov Its electron-rich nature allows it to form hydrogen bonds and other favorable interactions within receptor binding pockets. nih.gov The design of ligands based on the thiazole-4-carboxylic acid scaffold often leverages the carboxylate group as a primary binding determinant, while modifying the 2-position to achieve target specificity and improved pharmacokinetic properties. nih.gov

In the design of c-Met kinase inhibitors, for example, the thiazole carboxamide moiety was incorporated to facilitate hydrogen bonding interactions with the enzyme. nih.gov This strategy highlights a key principle in ligand design: using bioisosteric replacements and established pharmacophores to optimize binding affinity and selectivity. The combination of the rigid, aromatic thiazole ring and the versatile carboxylic acid functional group provides a robust framework for developing targeted ligands.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound has not been specifically detailed in the literature. However, predictions can be made based on the known biotransformation of its constituent functional groups: the thiazole ring, the cyano group, and the carboxylic acid.

In vitro studies on other thiazole-containing drugs have shown that the thiazole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.govacs.org Common metabolic pathways include:

S-oxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167).

Epoxidation: Formation of a reactive epoxide across the C4-C5 double bond of the thiazole ring. nih.govacs.org This can sometimes be followed by ring-opening. nih.gov For instance, studies on MTEP, a thiazole-containing compound, identified a novel ring-opening mechanism initiated by sulfur oxidation and followed by epoxidation, ultimately leading to an aldehyde metabolite. nih.gov

Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the ring.

The carboxylic acid moiety is a prime candidate for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The most common conjugation pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide.

The biotransformation of the cyano group is less common but can occur. One potential pathway is CYP-mediated decyanation, which would release cyanide. hyphadiscovery.com Alternatively, the cyano group could undergo hydrolysis, catalyzed by nitrilase enzymes, to form a primary amide and subsequently the corresponding carboxylic acid, although this would depend on the specific enzymatic machinery present.

The carboxylic acid group of this compound, while potentially crucial for target binding, can lead to poor membrane permeability due to its ionization at physiological pH. A common prodrug strategy to overcome this is to mask the carboxylic acid as an ester. This neutralizes the charge, increases lipophilicity, and can improve oral absorption. Once absorbed, the ester can be hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid.

Another approach could involve creating an amide or a peptide conjugate. This might target specific transporters, such as peptide transporters, to enhance uptake into cells.

Role as a Chemical Probe in Biological Research

While this compound itself has not been reported as a chemical probe, the thiazole scaffold is present in molecules designed for this purpose. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.

For example, mycothiazole (B1237078) (MTZ), a natural product containing a thiazole ring, has been investigated as a potent and selective chemical probe for studying mitochondrial electron transport chain (ETC) complex I function and its role in aging. nih.govnih.gov The stability and high affinity of such compounds allow for the precise interrogation of biological mechanisms. nih.govnih.gov The development of a fluorescent probe based on a benzo[d]thiazole scaffold for the selective imaging of cysteine in cells and in vivo further demonstrates the utility of the thiazole core in creating tools for biological research. researchgate.net These examples suggest that derivatives of this compound could potentially be developed into chemical probes, for instance, by attaching a fluorophore or a reactive group to enable visualization or covalent labeling of a biological target.

Analytical Methodologies for Detection and Quantification of 2 Cyanothiazole 4 Carboxylic Acid and Its Metabolites/derivatives

Development of High-Sensitivity Chromatographic Methods

Chromatographic techniques are central to the analysis of 2-Cyanothiazole-4-carboxylic acid, offering the necessary separation power and sensitivity for reliable quantification.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and its analogs, such as 2-aminothiazoline-4-carboxylic acid (ATCA), in complex biological samples like plasma and urine. nih.govwjgnet.comresearchgate.netnih.gov This technique provides high selectivity and sensitivity, which is essential for detecting the low concentrations often found in biological systems. wjgnet.comnih.gov

The sample preparation for LC-MS/MS analysis typically involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte. wjgnet.comresearchgate.netnih.gov The choice of mobile phase is also critical for achieving good chromatographic separation. For instance, the use of trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase has been shown to produce sharp peaks for related thiazole (B1198619) compounds. wjgnet.comwjgnet.com

To counteract the matrix effects and ionization suppression often encountered in electrospray ionization (ESI), the use of a structural analog as an internal standard is a common practice. For example, 2-aminothiazole-4-carboxylic acid (ATZA) has been successfully used as an internal standard in the analysis of ATCA. wjgnet.com This approach significantly improves the precision and accuracy of quantification by compensating for variations in the analytical process. wjgnet.com

A study on the analysis of ATCA in mice plasma demonstrated a significant increase in its concentration after exposure to potassium cyanide, highlighting the method's ability to detect changes in biomarker levels. wjgnet.comnih.gov The method was sensitive enough to also measure endogenous levels of ATCA in various mouse organs. wjgnet.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound and its derivatives, particularly after they have been chemically modified to increase their volatility. nih.govnih.gov GC-MS has been successfully employed to identify and quantify related compounds like 2-thiothiazolidine-4-carboxylic acid (TTCA) and 1,3-thiazinane-4-carboxylic acid (TCA) in urine samples. nih.govnih.gov

For the analysis of TCA, a derivatization step using isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) as a catalyst is performed. nih.govmdpi.com This is followed by liquid-liquid extraction with ethyl acetate (B1210297) to isolate the derivatized analyte for GC-MS analysis. nih.govmdpi.com This method has been validated according to the United States Food and Drug Administration recommendations and has shown linearity over a specific concentration range. nih.gov

Similarly, GC-MS has been used to analyze 2-aminothiazoline-4-carboxylic acid (ATCA) in the plasma of smokers and non-smokers, demonstrating its utility in assessing exposure to substances like cyanide. nih.gov

Strategies for Chemical Derivatization to Enhance Detectability and Separation

Chemical derivatization is a key strategy to improve the analytical characteristics of this compound and its related compounds, particularly for chromatographic analysis. nih.gov Carboxylic acids can present challenges in analysis due to poor chromatographic behavior, lack of a suitable chromophore for UV detection, or weak ionization in mass spectrometry. nih.gov

Derivatization can address these issues by:

Increasing Volatility: For GC-MS analysis, derivatization is often necessary to make the analytes volatile enough to pass through the GC column. A common approach for carboxylic acids is esterification.

Enhancing Detectability: Attaching a fluorescent tag to the molecule can significantly improve its detection limit in methods like high-performance liquid chromatography (HPLC) with fluorescence detection. For instance, the cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATC) was derivatized with N-(7-dimethylamino-4-methyl-3-coumarinyl)maleimide after a ring-opening reaction to enhance its fluorometric detection. nih.gov

Improving Chromatographic Behavior: Derivatization can alter the polarity of a molecule, leading to better peak shape and separation in liquid chromatography. wjgnet.com For example, the use of isobutyl chloroformate (IBCF) has been effective in the derivatization of thiazolidine-4-carboxylates for GC-MS analysis. mdpi.comresearchgate.net

The choice of derivatizing agent depends on the analyte and the analytical technique being used. For carboxylic acids, amidation is a frequently used reaction. nih.gov Reagents like fluorescent hydrazines and hydroxylamines can be used in conjunction with carbodiimides for this purpose. thermofisher.com

Method Validation, Selectivity, and Robustness Assessments in Analytical Chemistry

The validation of analytical methods is a critical step to ensure the reliability and reproducibility of the results. This process involves assessing several key parameters:

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix is paramount. In LC-MS/MS, this is achieved through the selection of specific precursor and product ion transitions for the analyte and internal standard.

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For example, a GC-MS method for 1,3-thiazinane-4-carboxylic acid (TCA) in urine showed linearity within a range of 1-50 µmol L-1. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. A study on the quantification of 2-aminothiazoline-4-carboxylic acid (ATCA) reported intra- and inter-assay coefficients of variation below 5.0% and 6.0%, respectively, indicating good precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. An HPLC method for a derivatized form of 2-aminothiazoline-4-carboxylic acid (ATC) had a detection limit of 0.3 µM. nih.gov

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal use.

The use of an internal standard, such as a structural analog or an isotopically labeled version of the analyte, is a crucial aspect of method validation, as it helps to correct for variability in sample preparation and instrumental analysis. wjgnet.comwjgnet.com For instance, the use of 2-aminothiazole-4-carboxylic acid (ATZA) as an internal standard for ATCA analysis reduced the relative standard deviation of calibration slopes from 30% to 4%, demonstrating a significant improvement in precision. wjgnet.com

Application of Analytical Methods in Mechanistic Research

The analytical methods developed for this compound and its derivatives are instrumental in various areas of mechanistic research, including reaction kinetics and degradation studies.

For example, these methods can be used to monitor the formation or degradation of the compound over time in a chemical or biological system. This data is essential for determining reaction rates and understanding the underlying mechanisms.

In degradation studies, such as the catalytic ozonation of pharmaceuticals, analytical methods are used to track the disappearance of the parent compound and the appearance of degradation products. mdpi.com By analyzing samples at different time points, kinetic models can be developed to describe the reaction. Different kinetic modeling approaches, such as pseudo-first-order kinetics, second-order kinetics, and more complex models based on elemental reactions, can be evaluated to understand the contributions of different reactive species, like ozone and hydroxyl radicals, to the degradation process. mdpi.com

Furthermore, analytical techniques like stopped-flow analysis can be employed to study the kinetics of rapid biological interactions. nih.gov This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale, providing valuable information on reaction mechanisms. nih.gov

By applying these robust analytical methodologies, researchers can gain detailed insights into the reaction kinetics and degradation pathways of this compound and related compounds, which is crucial for fields ranging from environmental science to drug metabolism.

Role As a Precursor and Scaffold in Molecular Design

Utilization in the Synthesis of Biologically Relevant Compounds

The thiazole-4-carboxylic acid moiety is a cornerstone in the synthesis of various compounds with significant biological activities. While direct synthetic applications of the 2-cyano derivative are not extensively documented in publicly available research, the utility of the core scaffold is demonstrated by a wide range of analogs where the 2-position is substituted with other functional groups. These examples underscore the potential of the central ring system as a template for designing novel therapeutic agents.

For instance, the related compound 2-phenylthiazole-4-carboxylic acid has been identified as a novel and potent scaffold for xanthine (B1682287) oxidase inhibitors, which are crucial for treating hyperuricemia and gout. Researchers have optimized this scaffold to produce inhibitors with significant potency. Similarly, derivatives of 2-aminothiazole-4-carboxylic acid have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a wide range of β-lactam antibiotics. These inhibitors function by mimicking the binding of hydrolyzed antibiotics in the enzyme's active site, thereby restoring the efficacy of drugs like meropenem.

Other research has explored derivatives of the thiazolidine-4-carboxylic acid core, a reduced form of the thiazole (B1198619) ring, as inhibitors for enzymes such as influenza neuraminidase and tyrosinase. These studies highlight the adaptability of the five-membered sulfur-and-nitrogen-containing ring system in creating molecules that can fit into diverse enzyme active sites.

The process of identifying a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—relies on systematic chemical modification. 2-Cyanothiazole-4-carboxylic acid is well-suited for this process, offering two primary points for derivatization: the 2-cyano group and the 4-carboxylic acid.

The carboxylic acid is a key anchoring group, capable of forming strong ionic bonds and hydrogen bonds with biological targets, such as the amino acid residues in an enzyme's active site. In studies of MBL inhibitors, the carboxylate group is crucial for coordinating with zinc ions in the enzyme's catalytic center. This functional group can be converted into esters or amides to probe the size and nature of the binding pocket and to modify the compound's pharmacokinetic properties.

The 2-position on the thiazole ring is a critical site for influencing potency and selectivity. In the case of this compound, the cyano (-C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. In lead generation, this group could be retained to engage in specific interactions with a target protein, or it could be synthetically converted into other functionalities, such as an amidine or a tetrazole, to explore different binding modes. The discovery of 2-phenylthiazole-4-carboxylic acid as a xanthine oxidase inhibitor scaffold demonstrates how modifying the 2-position substituent is a key strategy in optimizing inhibitory activity.

The following table summarizes the inhibitory activities of various compounds based on the thiazole-4-carboxylic acid scaffold against different biological targets.

| Scaffold/Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| 2-phenylthiazole-4-carboxylic acid derivative (Compound 8) | Xanthine Oxidase | 48.6 nM | |

| 2-Aminothiazole-4-carboxylic acid derivatives (AtCs) | Metallo-β-lactamases (B1, B2, B3) | Potent, broad-spectrum | |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acid (Compound 4) | Metallo-β-lactamase (IMP-1) | 34.7 µM | |

| Thiazolidine-4-carboxylic acid derivative (Compound 4f) | Influenza A Neuraminidase | 0.14 µM | |

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) | Mushroom Tyrosinase | 66.47% inhibition at 20 µM |

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, creating a "library" for high-throughput screening. The this compound structure is an ideal scaffold for such an approach. Its rigid thiazole core ensures that the appended functional groups are held in a well-defined spatial orientation, which is advantageous for structure-based drug design.

A combinatorial library could be generated by starting with the this compound core and performing parallel reactions. For example:

Amide Library: The carboxylic acid at the 4-position can be reacted with a diverse set of primary and secondary amines to produce a library of amides.

Ester Library: Similarly, reaction with a variety of alcohols would yield a library of esters.

Modification of the Cyano Group: The 2-cyano group can be hydrolyzed to an amide or carboxylate, or it can be used in cycloaddition reactions to form different heterocyclic rings (e.g., tetrazoles), further increasing molecular diversity.

This strategy allows for the systematic exploration of the chemical space around the thiazole scaffold, significantly increasing the probability of discovering novel compounds with desired biological activities.

Design of Novel Functional Materials and Organic Semiconductors

The field of organic electronics utilizes carbon-based molecules and polymers to create devices like flexible displays, solar cells, and sensors. The performance of these devices depends on the properties of the organic semiconductor materials used. An effective organic semiconductor often requires a conjugated π-system and the presence of both electron-donating and electron-withdrawing groups to tune the material's electronic energy levels and facilitate charge transport.

This compound possesses features that make it a promising building block for such materials. The thiazole ring is an aromatic, electron-rich system that can be incorporated into larger conjugated structures. The 2-cyano group is a very strong electron-withdrawing substituent. This combination of an electron-rich ring and a powerful electron-withdrawing group can create a significant intramolecular dipole and lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level. This property is highly desirable for creating n-type semiconductors, which transport negative charges (electrons) and are less common but essential for creating efficient organic electronic circuits.

While specific research on using this compound in organic semiconductors is not prominent, related thiazole-containing molecules have been investigated. For example, a novel organic semiconductor based on a 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile structure was synthesized and shown to have promising properties for applications in devices like organic light-emitting diodes (OLEDs). This demonstrates the viability of the thiazole moiety in the design of new functional organic materials.

Application in Catalysis or as a Ligand in Coordination Chemistry

The molecular structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can have applications in catalysis, materials science, and analytical chemistry.

This compound features multiple potential coordination sites (donor atoms):

The nitrogen atom of the thiazole ring.

The sulfur atom of the thiazole ring.

The nitrogen atom of the 2-cyano group.

The oxygen atoms of the 4-carboxylic acid group.

This allows the molecule to act as a multidentate ligand, binding to a metal ion through two or more of these sites simultaneously. For example, it could act as a bidentate ligand by coordinating through the thiazole nitrogen and one of the carboxylate oxygens, forming a stable chelate ring. The involvement of other donor atoms could lead to more complex coordination modes and the formation of coordination polymers or metal-organic frameworks (MOFs).

Thiazole and carboxylate-containing ligands are widely used to create catalysts for various organic transformations. The specific electronic properties imparted by the 2-cyano group could modulate the electron density at the metal center, thereby fine-tuning the reactivity and selectivity of the resulting catalyst.

Future Directions and Emerging Research Avenues

Exploitation of the Nitrile and Carboxyl Functionalities in Novel Chemical Transformations

The future exploitation of 2-Cyanothiazole-4-carboxylic acid will heavily rely on the chemical reactivity of its nitrile and carboxyl groups. These functional groups are well-known for their versatility in organic synthesis and drug design. numberanalytics.com

The nitrile group is a valuable precursor to a variety of other functional groups, including amines, amides, and carboxylic acids. numberanalytics.com Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a significant pharmacophore in drug discovery. nih.govresearchgate.netresearchgate.net Future research will likely focus on transforming the nitrile of this compound into these other functionalities to create libraries of novel compounds. For instance, reduction of the nitrile can yield aminomethylthiazoles, while hydrolysis can produce thiazole-2,4-dicarboxylic acids, each with distinct chemical properties and potential biological activities. The nitrile group itself can serve as a bioisostere for carbonyl or hydroxyl groups, a strategy often employed to enhance a molecule's interaction with biological targets. nih.govresearchgate.net

Similarly, the carboxylic acid group offers a wealth of opportunities for chemical modification. It can be readily converted into esters, amides, and acid halides, providing a gateway to a diverse range of derivatives. In drug design, the carboxyl group is crucial for modulating properties such as solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions. Research can explore the derivatization of the carboxyl group to attach various substituents, including peptides, polymers, or other bioactive molecules, to create conjugates with tailored properties.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and these technologies are poised to accelerate research on this compound. nih.govnih.gov AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and pharmacokinetic profiles of novel compounds. nih.govspringernature.com

Green Chemistry and Sustainable Synthesis of Thiazole (B1198619) Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable synthetic methods. Conventional synthesis routes for thiazoles can involve harsh reagents and produce significant waste. nih.gov

Emerging green techniques applicable to thiazole synthesis include the use of environmentally benign solvents, renewable starting materials, and non-toxic, reusable catalysts. nih.govmdpi.commdpi.com Methodologies such as microwave-assisted synthesis and ultrasound irradiation are being explored to reduce reaction times and energy consumption. nih.govmdpi.comnih.gov One-pot, multi-component reactions are particularly attractive as they can generate complex molecules in a single step, improving atom economy and reducing purification efforts. mdpi.com The development of biocatalysts, such as enzymes or engineered microorganisms, represents another promising avenue for the sustainable production of thiazole derivatives. mdpi.com

Development of Targeted Chemical Probes and Tools for Biological Systems

The inherent biological relevance of the thiazole scaffold, combined with the reactive handles of the nitrile and carboxyl groups, makes this compound an excellent starting point for the development of targeted chemical probes. These tools are essential for studying complex biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.

Future work could involve modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and tracking of the molecule within cells or tissues. The carboxyl group is a convenient site for attaching such tags via stable amide bonds. Furthermore, the nitrile or other parts of the molecule could be functionalized with photoreactive groups to create photoaffinity labels. These probes can be used to covalently cross-link to their biological targets upon photoirradiation, enabling the identification and isolation of binding proteins. The development of such chemical tools derived from this compound would provide invaluable insights into its biological functions and pave the way for new therapeutic strategies.

Q & A

Basic Question: What are the recommended synthetic routes for 2-cyanothiazole-4-carboxylic acid in laboratory settings?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is halogenation of thiazole precursors, such as reacting oxazole derivatives with thionyl chloride (SOCl₂) under reflux in an inert atmosphere to introduce chlorine or cyanide groups . Continuous flow reactors are recommended for controlled, small-scale synthesis to ensure reproducibility and yield optimization . Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Researchers should validate product identity via NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can contradictory data in reaction yields for electrophilic substitution at the thiazole ring be resolved?

Answer:

Contradictions in substitution reaction yields (e.g., nitration or sulfonation) often arise from competing side reactions or solvent effects. To address this:

- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and temperatures to stabilize intermediates. For example, DMF enhances electrophilic reactivity by coordinating to metal catalysts .

- Analytical Validation: Use LC-MS to monitor reaction progress and detect byproducts. For instance, unintended oxidation products may form if oxidizing agents (e.g., KMnO₄) are not carefully controlled .

- Computational Modeling: Apply density functional theory (DFT) to predict regioselectivity and transition states, guiding experimental conditions .

Basic Question: What analytical methods are suitable for assessing the purity of this compound?

Answer:

Purity assessment requires a combination of techniques:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .

- Thermal Analysis: Differential scanning calorimetry (DSC) to verify melting point consistency and crystallinity .

Advanced Question: How can researchers design derivatives of this compound for enhanced bioactivity?

Answer:

Derivative design involves strategic functionalization:

- Substitution at the Thiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate electronic properties and improve binding to biological targets like enzymes .

- Carboxylic Acid Modifications: Convert the -COOH group to amides or esters to enhance membrane permeability. For example, coupling with ethyl chloroformate yields ester derivatives .

- Bioactivity Screening: Use in vitro assays (e.g., MIC tests against Staphylococcus aureus) to evaluate antimicrobial activity. Cross-validate with molecular docking to predict target interactions (e.g., with bacterial dihydrofolate reductase) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .